4,6-Dichloro-5-(4-fluorophenyl)-2-isobutylpyrimidine
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Overview
Description
4,6-Dichloro-5-(4-fluorophenyl)-2-isobutylpyrimidine is a chemical compound with the molecular formula C10H5Cl2FN2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of chlorine and fluorine atoms attached to the pyrimidine ring, along with an isobutyl group.
Preparation Methods
The synthesis of 4,6-Dichloro-5-(4-fluorophenyl)-2-isobutylpyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with 4,6-dichloro-5-fluoropyrimidine as the core structure.
Reaction with Isobutyl Group: The isobutyl group is introduced through a substitution reaction, often using isobutyl bromide in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Chemical Reactions Analysis
4,6-Dichloro-5-(4-fluorophenyl)-2-isobutylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions: Typical reagents include bases like potassium carbonate for substitution reactions and oxidizing agents like potassium permanganate for oxidation reactions.
Major Products: The major products depend on the specific reagents used.
Scientific Research Applications
4,6-Dichloro-5-(4-fluorophenyl)-2-isobutylpyrimidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 4,6-Dichloro-5-(4-fluorophenyl)-2-isobutylpyrimidine involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors in biological systems, potentially inhibiting their activity.
Pathways Involved: It may affect signaling pathways related to cell growth and apoptosis, making it a candidate for anticancer research.
Comparison with Similar Compounds
4,6-Dichloro-5-(4-fluorophenyl)-2-isobutylpyrimidine can be compared with other similar compounds:
4,6-Dichloro-5-fluoropyrimidine: This compound lacks the isobutyl group and has different chemical properties and applications.
4-Chloro-5-(4-fluorophenyl)-2,6-dimethylthieno[2,3-d]pyrimidine: This compound has a thieno ring fused to the pyrimidine ring, leading to different reactivity and applications
Properties
Molecular Formula |
C14H13Cl2FN2 |
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Molecular Weight |
299.2 g/mol |
IUPAC Name |
4,6-dichloro-5-(4-fluorophenyl)-2-(2-methylpropyl)pyrimidine |
InChI |
InChI=1S/C14H13Cl2FN2/c1-8(2)7-11-18-13(15)12(14(16)19-11)9-3-5-10(17)6-4-9/h3-6,8H,7H2,1-2H3 |
InChI Key |
WFOZFSAYZUZQID-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC(=C(C(=N1)Cl)C2=CC=C(C=C2)F)Cl |
Origin of Product |
United States |
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